D,L-3-Indolylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

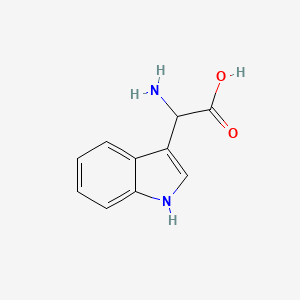

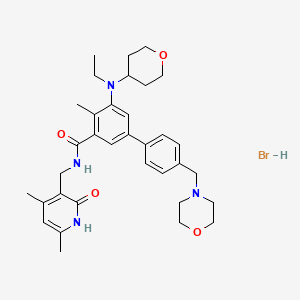

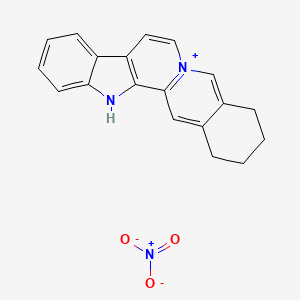

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan, with the indole moiety directly attached to the α-position . It may be useful in the design of functional proteins .

Synthesis Analysis

The synthesis of 3-indolylglycine derivatives can be achieved by an oxidative heterocoupling reaction. This method for the selective C-3 functionalization of unprotected indoles with the chiral equivalent of a nucleophilic glycine nickel (II) complex affords adducts with high diastereoselectivities .Molecular Structure Analysis

The molecular formula of D,L-3-Indolylglycine is C10H10N2O2. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Physical And Chemical Properties Analysis

D,L-3-Indolylglycine has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 73.3±3.0 kJ/mol and a flash point of 219.0±25.9 °C. The index of refraction is 1.726, and it has a molar refractivity of 53.2±0.3 cm3. It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Dimethyloxalyglycine in Gastrointestinal Repair

Dimethyloxalyglycine (DMOG) has been studied for its potential value in preventing or treating gastrointestinal injury. In vitro and in vivo models demonstrated that DMOG can stimulate migration and proliferation of human stomach and colonic carcinoma cells, influencing gut injury and repair through VEGF-dependent mechanisms. This suggests a potential for similar compounds in stabilizing or repairing gut mucosa (Marchbank et al., 2011).

Mirror Image Proteins and D-Proteins

Research on mirror image proteins composed of unnatural D-amino acids and glycine has explored their application in structural biology, drug discovery, and immunology. This work highlights the potential for D,L-3-Indolylglycine in synthesizing mirror image d-proteins, which could serve various purposes including facilitating structure determination of difficult-to-crystallize proteins and serving as a tool for probing molecular events in biology (Zhao & Lu, 2014).

Dimethylglycine in Oxidative Damage and Mitochondrial Dysfunction

The protective effects of dimethylglycine sodium salt (DMG-Na) against oxidative damage and mitochondrial dysfunction in the small intestines of mice have been investigated, showing that DMG-Na can reduce oxidative damage by enhancing antioxidant capacity and ameliorating mitochondrial dysfunction (Bai et al., 2019).

Dimethylglycine and Glucose Metabolism

A study on dimethylglycine (DMG) suggested possible protective effects on glucose metabolism, indicating that genetic determinants of circulating DMG concentration could be linked to metabolic traits and incident diabetes. This hints at the broader metabolic relevance of related compounds and their potential in medical research (Magnusson et al., 2015).

Neuroprotection by Dimethyloxalylglycine

Research on dimethyloxalylglycine (DMOG) has shown its neuroprotective effects following cerebral ischemia in rats, suggesting a potential application for related compounds in neuroprotection. The study found DMOG improved outcomes after cerebral artery occlusion, associated with increased levels of VEGF and eNOS (Nagel et al., 2011).

Wirkmechanismus

Target of Action

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan . The primary targets of D,L-3-Indolylglycine are functional proteins . The compound’s indole portion is directly connected to the α-position , which allows it to interact with these proteins.

Mode of Action

D,L-3-Indolylglycine interacts with its targets by being used in the design of functional proteins . One study described the inclusion of similar aza-indolylglycine moieties in peptidomimetics in order to functionally replace tryptophan moieties .

Biochemical Pathways

Given its similarity to tryptophan and its use in the design of functional proteins , it can be inferred that it may influence protein synthesis and related pathways.

Pharmacokinetics

As a compound used in the design of functional proteins , its bioavailability would be crucial for its effectiveness.

Result of Action

Given its role in the design of functional proteins , it can be inferred that it may have significant effects on protein function and related cellular processes.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-2-(1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZGBPJAKQNCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-3-Indolylglycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

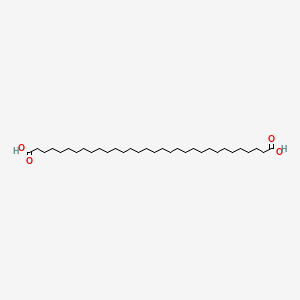

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

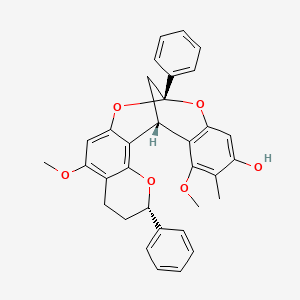

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)